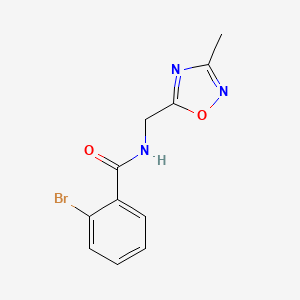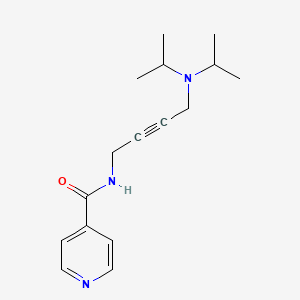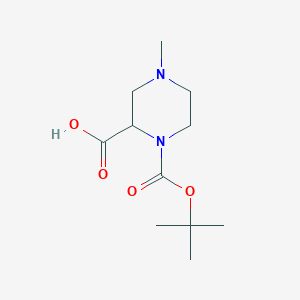
4-(4-Chlorobutyl)-1,3-thiazol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Chlorobutyl)-1,3-thiazol-2-amine;hydrochloride” is a complex organic molecule. It likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), an amine group (-NH2), a chlorobutyl group (a four-carbon chain with a chlorine atom), and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, amine group, and chlorobutyl group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the amine group could make it a potential nucleophile, while the chlorobutyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including compounds similar to "4-(4-Chlorobutyl)-1,3-thiazol-2-amine; hydrochloride," have been studied for their corrosion inhibition performances on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have been used to predict these compounds' effectiveness in protecting metals like iron from corrosion, suggesting their potential application in extending the lifespan of metal structures and components in various industrial settings (Kaya et al., 2016).
Drug Synthesis and Biological Activities
Thiazole derivatives play a crucial role in pharmaceutical chemistry, with applications ranging from the synthesis of antiischemic drugs to acting as building blocks for more complex medicinal compounds. For instance, reactions of certain thiazole derivatives lead to products structurally related to known antiischemic drugs, highlighting their importance in developing new therapeutic agents (Volovenko et al., 2001).
Nanotechnology and Material Science
Thiazole derivatives, including those structurally related to "4-(4-Chlorobutyl)-1,3-thiazol-2-amine; hydrochloride," have been explored for their potential in nanotechnology and material science. For example, gold nanoparticles stabilized with β-cyclodextrin-thiazole complexes have been developed for drug transport, showcasing the role of thiazole derivatives in creating novel drug delivery systems that improve solubility and stability of therapeutic compounds (Asela et al., 2017).
Antimicrobial and Antifungal Applications
Novel thiazole derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their potential as leads for developing new antibacterial and antifungal agents. These compounds have been tested against various pathogens, with some showing excellent efficacy, thus contributing to the ongoing search for new antimicrobial drugs (Narayana et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorobutyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S.ClH/c8-4-2-1-3-6-5-11-7(9)10-6;/h5H,1-4H2,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHMFMHGWJBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)



![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)








